M2 ion channel blocker
Overview
Description
M2 ion channel blocker is a useful research compound. Its molecular formula is C18H27N3O2 and its molecular weight is 317.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Drug Repurposing for Influenza A M2 Ion-Channel Inhibitors : Adamantanes, known as M2 channel blockers, were initially approved for treating influenza A but lost effectiveness due to drug resistance. New research focuses on virtual screening for potential dual inhibitors of both wild type and adamantane-resistant influenza A viruses, with guanethidine showing promising anti-influenza activity in cell culture (Radošević et al., 2019).
Ion Channel Activity and Drug Blockage : The M2 protein from influenza A forms ion channels that can be blocked by antiviral drugs like amantadine. This research offers insights into the pH activation of M2 ion channels and the effectiveness of amantadine in blocking these channels (Wang et al., 1993).
Interactions with Open-Channel Blockers : Studies on the nicotinic acetylcholine receptor reveal that open-channel blockers like QX-222 interact with adjacent turns of alpha-helices. This research provides valuable information for understanding how similar mechanisms might apply to M2 ion channel blockers (Charnet et al., 1990).
M2 Protein Structural Dynamics : Research on the M2 proton channel from influenza A virus shows that drugs inhibit proton conduction by altering the energetic landscape of the channel. This highlights the importance of understanding the dynamic mechanisms of the M2 channel for drug development (Wang et al., 2011).
M2 Channel Blockers in Influenza Therapy : Studies demonstrate that amino-adamantyls block the M2 H(+) channel activity, providing insights into how mutations in M2 can lead to drug resistance. This knowledge is crucial for designing next-generation anti-flu agents (Leonov et al., 2011).
Alternative Influenza Virus Inhibitors : Research into the use of isocyanides as M2 channel inhibitors reveals that these compounds, despite being charge-neutral, display similar or higher activity than amantadine, suggesting new avenues for influenza therapy (Wu et al., 2015).
properties
IUPAC Name |
methyl (2S)-2-(1-adamantylmethylamino)-3-(4H-imidazol-4-yl)propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2/c1-23-17(22)16(5-15-9-19-11-21-15)20-10-18-6-12-2-13(7-18)4-14(3-12)8-18/h9,11-16,20H,2-8,10H2,1H3/t12?,13?,14?,15?,16-,18?/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKMJGUDIUVOQTI-STWSTGMMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1C=NC=N1)NCC23CC4CC(C2)CC(C4)C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1C=NC=N1)NCC23CC4CC(C2)CC(C4)C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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